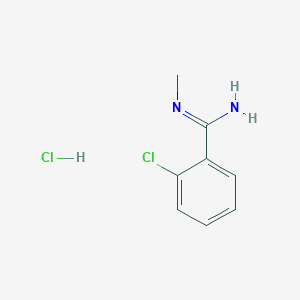

2-chloro-N-methylbenzene-1-carboximidamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-N-methylbenzene-1-carboximidamide hydrochloride is a chemical compound with the CAS Number: 1803598-95-9 . It has a molecular weight of 205.09 and its IUPAC name is 2-chloro-N-methylbenzimidamide hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9ClN2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h2-5H,1H3,(H2,10,11);1H . This code provides a specific representation of the molecular structure.科学的研究の応用

Chemical Structure and Synthesis

The chemical structure of compounds related to 2-chloro-N-methylbenzene-1-carboximidamide hydrochloride has been extensively studied. For instance, a compound with a similar structure, 2-Chloromethyl-1-methyl-1,3-benzimidazole, was synthesized from N-methylbenzene-1,2-diamine and 2-chloroacetic acid, demonstrating the planarity of the benzimidazole unit and the displacement of the Cl atom from this plane. The methyl group in this structure was statistically disordered, indicating flexibility in the chemical structure (Han et al., 2011).

Material Properties and Thermal Stability

In the field of materials science, derivatives of this compound have been utilized to synthesize novel polymers with significant thermal stability. For instance, a series of polyimides having azomethine functionality in the backbone was synthesized, revealing amorphous nature and solubility in common solvents, and exhibiting significant thermal stability, with degradation temperatures ranging from 480–535 °C in nitrogen (Iqbal et al., 2015). This indicates the potential of such compounds in developing high-performance engineering plastics and other industrial materials.

Chemical Reactivity and Applications

The reactivity of methylbenzenes, closely related to this compound, has been a subject of research due to their significant presence in transportation fuels. Their behavior in combustion systems, such as variations in octane rating, ignition delay, and laminar flame speed, has been explored, demonstrating the role of methyl groups and the ortho effect in controlling reactivity. This has led to the development of empirical relationships and understanding of unique oxidation chemistry, which is crucial for designing efficient fuel systems (Silva & Bozzelli, 2010).

Agricultural Applications

In agriculture, derivatives of this chemical compound have been used in the development of carrier systems for fungicides. Solid lipid nanoparticles and polymeric nanocapsules were used as carrier systems for fungicides, showing high association efficiency and modified release profiles, leading to reduced toxicity and environmental impact (Campos et al., 2015). This demonstrates the compound's potential in enhancing agricultural practices through advanced material design.

Medical and Biological Research

In the medical field, derivatives of this compound have been explored for their antibacterial and anticancer properties. Silver(I) complexes of mono- and bidentate N-heterocyclic carbene ligands showed promising results in in vitro antibacterial and anticancer studies, revealing the compound's potential in medical applications (Haque et al., 2015).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

特性

IUPAC Name |

2-chloro-N'-methylbenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h2-5H,1H3,(H2,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNINIBKWBZCPPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1=CC=CC=C1Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Trimethylsilyl)methyl]cyclobutan-1-one](/img/structure/B2637783.png)

![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2637786.png)

![4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine](/img/structure/B2637787.png)

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2637789.png)

![2-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2637793.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2637794.png)

![Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate](/img/structure/B2637795.png)